molecular formula C18H16N4O3 B14942419 Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Cat. No.: B14942419
M. Wt: 336.3 g/mol
InChI Key: XKGJGQSDBLFQSR-UHFFFAOYSA-N
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Description

METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[222]OCTANE-7-CARBOXYLATE is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(DICYANOMETHYLENE)-1-METHYL-5-OXO-8-PHENYL-2,6-DIAZABICYCLO[2.2.2]OCTANE-7-CARBOXYLATE is unique due to its combination of functional groups and the resulting chemical reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-18-14(17(24)25-2)12(10-6-4-3-5-7-10)13(16(23)22-18)15(21-18)11(8-19)9-20/h3-7,12-14,21H,1-2H3,(H,22,23)

InChI Key

XKGJGQSDBLFQSR-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C(C(=C(C#N)C#N)N1)C(=O)N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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